Clinical Hepatoprotection: Orazamide Coadministration Significantly Reduces Anti-TB Drug-Induced Liver Injury vs. Standard Therapy Alone
A randomized, controlled clinical trial (n=60) investigated Orazamide's hepatoprotective effect during standard anti-tuberculosis therapy. The addition of Orazamide (0.2 g orally) to the 2HRZE(S)/4HR regimen resulted in a significantly lower incidence of liver injury compared to the control group receiving only anti-TB drugs [1].
| Evidence Dimension | Incidence of drug-induced liver injury |
|---|---|
| Target Compound Data | 6.7% |
| Comparator Or Baseline | Control group (anti-TB therapy only): 23.3% |
| Quantified Difference | Reduction of 16.6 percentage points (P < 0.05) |
| Conditions | Clinical trial in 60 newly diagnosed tuberculosis patients undergoing 2HRZE(S)/4HR anti-TB therapy |
Why This Matters
This direct clinical evidence demonstrates a quantifiable benefit in preventing iatrogenic liver damage, a critical differentiator for selecting Orazamide as a prophylactic co-treatment in high-risk patient populations.
- [1] 奥拉米特在抗结核治疗中的护肝作用研究. Hepatoprotective Effect Study of Orazamide in Treatment of Anti-tuberculosis. DOI: 10.3969/j.issn.1008-5971.2013.07.045. View Source
